molecular formula C14H17N5O B6724290 N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide

Cat. No.: B6724290
M. Wt: 271.32 g/mol
InChI Key: CLBYCFDSFSZJKP-UHFFFAOYSA-N
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Description

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring fused with an imidazole ring, which contributes to its distinctive properties.

Properties

IUPAC Name

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-19-7-13(17-8-19)14(20)18-11-5-9-4-10(15)2-3-12(9)16-6-11/h5-8,10H,2-4,15H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYCFDSFSZJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NC2=CC3=C(CCC(C3)N)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the imidazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations and reaction times, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms, potentially modifying the compound’s biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized imidazole-quinoline compounds.

Scientific Research Applications

N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxamide
  • (6-amino-5,6,7,8-tetrahydro-quinolin-8-yl)-acetic acid ethyl ester

Uniqueness

Compared to similar compounds, N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide stands out due to its specific combination of the quinoline and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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